(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(15-4-3-5-17(12-15)25-2)22-8-10-23(11-9-22)19(24)16-6-7-18(20)21-13-16/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQNGLKVVFSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Fluoropyridine Moiety: Fluoropyridines can be synthesized through various methods, including nucleophilic substitution reactions and cyclization reactions.
Piperazine Derivative Synthesis: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the fluoropyridine moiety with the piperazine derivative under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its potential neuropharmacological effects, particularly as an inhibitor of monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters such as serotonin and dopamine, making its inhibition relevant for treating neurodegenerative diseases.
Case Study :
A related compound demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM, suggesting that (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone may also exhibit similar activity, supporting its investigation for conditions like Alzheimer's disease.
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly through cytotoxicity against various cancer cell lines.
In Vitro Studies :
A study evaluating the cytotoxicity of similar derivatives showed significant activity against HeLa (cervical cancer) cells with an IC50 of 15.3 µM and against MCF-7 (breast cancer) cells with an IC50 of 20.5 µM. These results highlight the compound's potential as a lead for further development in cancer therapeutics.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Initial studies have indicated effectiveness against specific bacterial strains, warranting further exploration in the realm of infectious diseases.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Fluorine | High | - | Increases lipophilicity |
| Methoxyphenyl | Moderate | - | Enhances receptor binding |
| Piperazine Ring | Essential | - | Provides structural stability |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds indicated potential reductions in oxidative stress markers in neuronal cell cultures, suggesting that this compound could be beneficial in neurodegenerative disorders.
Case Study 2: Antitubercular Activity
Preliminary findings on a similar derivative revealed an IC90 of 4.00 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent and opening avenues for research into its application in treating tuberculosis.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues and their pharmacological or physicochemical differences:
Pharmacological and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
Fluorine vs. Methoxy/Chloro Substituents :
- Fluorine enhances electronegativity and membrane permeability compared to methoxy () or chloro groups ().
- Chlorine in ’s analogue increases receptor affinity but raises toxicity risks .
Piperazine Modifications :
- Phenethyl groups (Target) improve CNS penetration versus sulfonyl () or triazole () substituents.
- Vinylsulfonyl groups () enhance covalent binding to enzyme active sites .
Aromatic Ring Effects :
- 3-Methoxyphenyl in the Target compound balances solubility and binding, whereas dichlorophenyl () prioritizes affinity over safety .
Biological Activity
(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone, also known by its CAS number 1436043-53-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure includes a fluorinated pyridine ring and a piperazine moiety, which are common in pharmacologically active compounds.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects :
- Antitumor Activity :
-
Neuroprotective Effects :
- There are indications that the compound may provide neuroprotection through mechanisms involving the modulation of excitatory neurotransmitter systems and reducing oxidative stress in neuronal cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various neurotransmitter systems:
- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin reuptake inhibitors suggests it may act on serotonin receptors.
- Inhibition of Kinases : The compound's ability to inhibit specific kinases could lead to reduced tumor growth by interfering with signaling pathways essential for cell division and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in coupling steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Temperature Control : Maintain 60–80°C during amidation to minimize side reactions .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluoropyridine), piperazine methylene (δ 2.5–3.5 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
- 19F NMR : Confirm fluorine substitution (δ -110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~398) and fragmentation patterns .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Advanced: How can contradictory data on biological activity (e.g., receptor affinity vs. cellular efficacy) be resolved?
Methodological Answer:
Target Engagement Assays :
- Perform competitive binding assays (e.g., radioligand displacement) to confirm direct receptor interactions .
- Use surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd) .
Cellular Context :
- Test in isogenic cell lines (e.g., wild-type vs. receptor-knockout) to isolate off-target effects .
Metabolic Stability :
- Evaluate hepatic microsomal stability to identify rapid metabolism as a confounding factor .
Advanced: What computational methods are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Docking Simulations :
- Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., GPCRs). Focus on fluoropyridine’s electrostatic contributions .
QSAR Modeling :
- Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .
MD Simulations :
- Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability of the piperazine-ethyl group in binding pockets .
Advanced: How can metabolic instability (e.g., rapid CYP450 oxidation) be addressed during lead optimization?
Methodological Answer:
Deuterium/Halogen Incorporation :
- Replace labile C-H bonds in the methoxyphenyl or piperazine ethyl group with deuterium or fluorine to slow metabolism .
Prodrug Design :
- Mask the methanone carbonyl as an ester or carbamate to enhance bioavailability .
In Silico Metabolism Prediction :
- Use MetaSite or StarDrop to identify metabolic hot spots (e.g., N-dealkylation sites) .
Advanced: What experimental designs are recommended to elucidate the compound’s binding mode with enzymes?
Methodological Answer:
X-ray Crystallography :
- Co-crystallize the compound with purified target enzymes (e.g., kinases) at 1.8–2.2 Å resolution .
Cryo-EM :
- For membrane-bound targets (e.g., GPCRs), use lipid nanodiscs to stabilize complexes for sub-3 Å structures .
Mutagenesis Studies :
- Introduce alanine substitutions at predicted binding residues (e.g., Ser159, Asp256) to validate interaction hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
